

Physical and chemical properties of 1-Bromo-4-(difluoromethoxy)benzene

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Compound of Interest

Compound Name: 1-Bromo-4-(difluoromethoxy)benzene

Cat. No.: B1333783

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An In-Depth Technical Guide to 1-Bromo-4-(difluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **1-Bromo-4-(difluoromethoxy)benzene**, a key intermediate in organic synthesis. The document details the compound's structural and physicochemical characteristics, spectroscopic data, and safety information. Furthermore, it outlines experimental protocols for its synthesis and its application in common cross-coupling reactions, highlighting its significance in the development of novel pharmaceuticals and functional materials.

Introduction

1-Bromo-4-(difluoromethoxy)benzene (CAS No. 5905-69-1) is a halogenated aromatic compound that has garnered significant attention as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a bromine atom and a difluoromethoxy group on a benzene ring, imparts a unique combination of reactivity and physicochemical properties. The presence of the difluoromethoxy moiety is of particular interest as it can enhance metabolic stability, lipophilicity, and binding affinity of target molecules, making it a

valuable substituent in drug design. This guide aims to provide a detailed repository of its properties and experimental procedures to facilitate its use in research and development.

Chemical and Physical Properties

The physical and chemical properties of **1-Bromo-4-(difluoromethoxy)benzene** are summarized in the tables below. These properties are crucial for its handling, storage, and application in chemical reactions.

Identifiers and Structure

Identifier	Value
CAS Number	5905-69-1
Molecular Formula	C ₇ H ₅ BrF ₂ O
Molecular Weight	223.01 g/mol
IUPAC Name	1-bromo-4-(difluoromethoxy)benzene
Synonyms	p-(Difluoromethoxy)bromobenzene, 4-Bromophenyl difluoromethyl ether
SMILES	FC(F)Oc1ccc(Br)cc1
InChI	InChI=1S/C7H5BrF2O/c8-5-1-3-6(4-2-5)11-7(9)10/h1-4,7H

Physical Properties

Property	Value
Appearance	Colorless to pale yellow liquid
Boiling Point	205.4 ± 30.0 °C at 760 mmHg
Density	1.631 g/mL at 25 °C
Refractive Index (n _{20/D})	1.502
Flash Point	92.6 ± 8.8 °C
Vapor Pressure	0.4 ± 0.4 mmHg at 25°C

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of **1-Bromo-4-(difluoromethoxy)benzene**.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of the compound.

- ^1H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the proton of the difluoromethoxy group. The aromatic protons will exhibit splitting patterns characteristic of a 1,4-disubstituted benzene ring. The proton of the $-\text{OCHF}_2$ group will appear as a triplet due to coupling with the two fluorine atoms.
- ^{13}C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms in the benzene ring and the carbon of the difluoromethoxy group. The carbon attached to the bromine will be downfield, and the carbon of the $-\text{OCHF}_2$ group will show a characteristic triplet due to one-bond coupling with the fluorine atoms.
- ^{19}F NMR: The fluorine NMR spectrum provides valuable information about the difluoromethoxy group. A single signal is expected, which will be split into a doublet by the adjacent proton.

Infrared (IR) Spectroscopy

The IR spectrum of **1-Bromo-4-(difluoromethoxy)benzene** will display characteristic absorption bands for the C-H stretching of the aromatic ring, C-C stretching within the ring, C-O stretching of the ether linkage, and the C-F stretching of the difluoromethyl group. The C-Br stretching frequency will be observed in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The mass spectrum will show the molecular ion peak (M^+) and characteristic isotopic peaks for bromine ($\text{M}+2$). Common fragmentation patterns involve the loss of the bromine atom and cleavage of the difluoromethoxy group.

Experimental Protocols

Synthesis of 1-Bromo-4-(difluoromethoxy)benzene

A common method for the synthesis of **1-Bromo-4-(difluoromethoxy)benzene** is the bromination of 4-(difluoromethoxy)benzene.

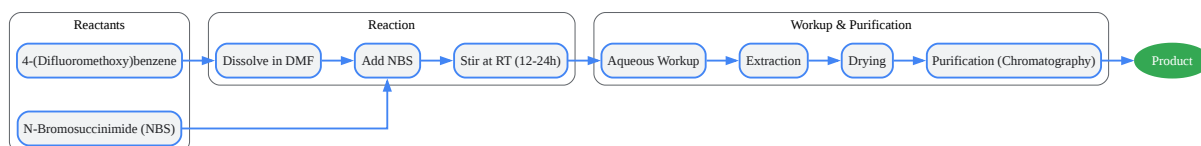
Materials:

- 4-(Difluoromethoxy)benzene
- N-Bromosuccinimide (NBS)
- Dimethylformamide (DMF)
- Dichloromethane
- Saturated aqueous sodium bicarbonate solution
- Saturated aqueous sodium sulfite solution
- Brine
- Anhydrous magnesium sulfate

Procedure:

- Dissolve 4-(difluoromethoxy)benzene in DMF in a round-bottom flask.
- Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature.
- Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
- Upon completion, pour the reaction mixture into water and extract with dichloromethane.
- Wash the combined organic layers with saturated aqueous sodium sulfite solution, saturated aqueous sodium bicarbonate solution, and brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford **1-Bromo-4-(difluoromethoxy)benzene**.



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Caption: General workflow for the synthesis of **1-Bromo-4-(difluoromethoxy)benzene**.

Suzuki Cross-Coupling Reaction

1-Bromo-4-(difluoromethoxy)benzene is an excellent substrate for Suzuki cross-coupling reactions to form C-C bonds.

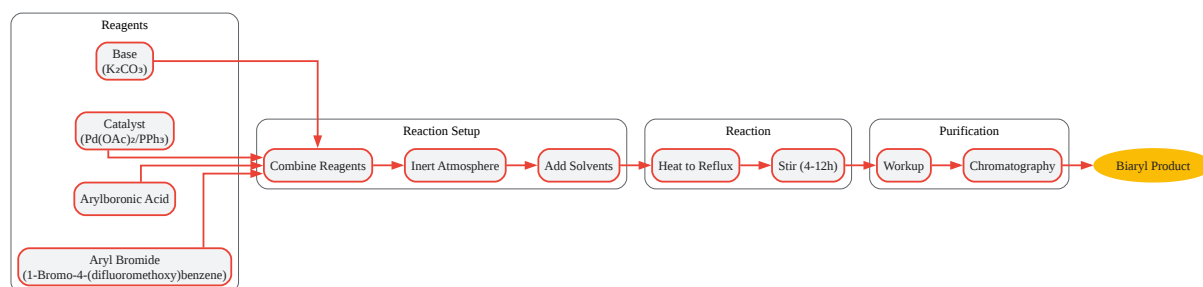
Materials:

- **1-Bromo-4-(difluoromethoxy)benzene**
- Arylboronic acid
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3)
- Potassium carbonate (K_2CO_3)
- Toluene

- Ethanol
- Water
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate

Procedure:

- To a round-bottom flask, add **1-Bromo-4-(difluoromethoxy)benzene**, the arylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
- Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
- Add a degassed mixture of toluene, ethanol, and water.
- Heat the reaction mixture to reflux (80-100 °C) and stir vigorously for 4-12 hours, monitoring by TLC.
- After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
- Purify the crude product by flash column chromatography.



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Caption: General workflow for a Suzuki cross-coupling reaction.

Safety and Handling

1-Bromo-4-(difluoromethoxy)benzene should be handled with appropriate safety precautions in a well-ventilated fume hood.

- GHS Pictograms: GHS02 (Flame)
- Signal Word: Warning
- Hazard Statements: H226 (Flammable liquid and vapor)
- Precautionary Statements: P210 (Keep away from heat/sparks/open flames/hot surfaces. — No smoking), P233 (Keep container tightly closed), P240 (Ground/bond container and receiving equipment), P241 (Use explosion-proof electrical/ventilating/lighting equipment),

P242 (Use only non-sparking tools), P243 (Take precautionary measures against static discharge).

- Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are mandatory.

Applications

As a versatile intermediate, **1-Bromo-4-(difluoromethoxy)benzene** is utilized in the synthesis of a wide range of organic molecules. Its primary applications are in:

- Pharmaceuticals: As a building block for active pharmaceutical ingredients (APIs), where the difluoromethoxy group can improve the pharmacological profile of a drug candidate.
- Agrochemicals: In the development of new pesticides and herbicides with enhanced efficacy and stability.
- Materials Science: For the synthesis of advanced polymers and liquid crystals with tailored properties.

Conclusion

1-Bromo-4-(difluoromethoxy)benzene is a valuable and versatile chemical intermediate with a unique set of properties conferred by its difluoromethoxy group. This guide has provided a comprehensive overview of its physical and chemical characteristics, spectroscopic data, and experimental protocols for its synthesis and application. The information presented herein is intended to support researchers and scientists in leveraging this compound for the development of innovative solutions in drug discovery, agrochemicals, and materials science.

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